molecular formula C11H9NOS B1351732 4-(p-Tolyl)thiazole-2-carbaldehyde CAS No. 383143-86-0

4-(p-Tolyl)thiazole-2-carbaldehyde

Cat. No.: B1351732
CAS No.: 383143-86-0
M. Wt: 203.26 g/mol
InChI Key: NIYYLXDRLQFYMS-UHFFFAOYSA-N
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Description

4-(p-Tolyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₉NOS It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a p-tolyl group and an aldehyde functional group at the 2-position

Scientific Research Applications

4-(p-Tolyl)thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are useful in the development of new materials and catalysts.

    Biology: Thiazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

4-(p-Tolyl)thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor properties . These interactions often involve the inhibition or activation of specific enzymes, leading to altered biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, thereby affecting cell proliferation and apoptosis . Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may exhibit beneficial effects, such as antimicrobial or antitumor activity, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can impact its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylthiourea with α-haloketones under basic conditions to form the thiazole ring, followed by oxidation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: 4-(p-Tolyl)thiazole-2-carboxylic acid.

    Reduction: 4-(p-Tolyl)thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

4-(p-Tolyl)thiazole-2-carbaldehyde can be compared with other thiazole derivatives, such as:

    2-(p-Tolyl)thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    4-Methyl-2-thiazolecarboxaldehyde: Similar structure but with a methyl group instead of a p-tolyl group.

    Thiazole-2-carbaldehyde: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.

The uniqueness of this compound lies in the combination of the p-tolyl group and the aldehyde functional group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYYLXDRLQFYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394257
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383143-86-0
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde
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